(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects, such as anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems for purification and isolation further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an organic solvent like acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its interaction with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Comparison with Similar Compounds
Similar Compounds
- (4-Phenylpiperazin-1-yl)(pyridin-3-yl)methanone
- (4-Phenylpiperazin-1-yl)(pyridin-4-yl)methanone
- (4-Phenylpiperazin-1-yl)(pyridin-2-yl)methanone
Uniqueness
(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the chlorine atom or have different substitution patterns on the pyridine ring .
Biological Activity
(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article provides an overview of its synthesis, biological effects, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Synthesis
The compound features a chlorinated pyridine ring and a piperazine moiety, which are known to influence its pharmacological properties. The synthesis typically involves the reaction of 6-chloropyridine with 4-phenylpiperazine under controlled conditions to yield the desired methanone derivative.
Antidepressant Effects
Research indicates that this compound acts as a selective serotonin reuptake inhibitor (SSRI). In animal models, it demonstrated significant antidepressant-like effects, comparable to established SSRIs, through increased serotonin levels in the synaptic cleft.
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors and enzymes involved in neurotransmission:
- Serotonin Receptor Modulation : The compound binds to serotonin receptors, enhancing serotonergic transmission.
- Inhibition of Protein Kinases : It may inhibit specific kinases involved in cancer cell proliferation.
- Membrane Disruption : The antimicrobial activity may stem from its ability to disrupt bacterial cell membranes.
Comparative Analysis
A comparison with similar compounds highlights the unique biological profile of this compound:
Compound Name | Structure | Main Activity | Notes |
---|---|---|---|
(1-Methylpiperidin-4-yl)(4-chlorophenyl)methanone | Structure | Antidepressant | Similar mechanism but less potent |
(4-(4-Fluorophenyl)piperazin-1-yl)methanone | Structure | Antidepressant | Fluorine substituent alters receptor affinity |
Case Studies
- Antidepressant Efficacy : A study involving a rat model demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors compared to control groups, with a notable increase in serotonin levels.
- Cytotoxicity Assessment : In vitro assays conducted on MCF7 (breast cancer) and A549 (lung cancer) cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-15-7-6-13(12-18-15)16(21)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDYIEVYKBERGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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